[7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone
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Overview
Description
7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves multiple steps, typically starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of methanesulfonate crystal forms has been documented for similar compounds .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The preparation method for similar triazolo ring compounds has been noted for its simplicity and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized under specific conditions, often using water radical cations .
- Reduction : Reduction reactions may involve the use of hydrogen donors or other reducing agents.
- Substitution : Substitution reactions can occur at different positions on the pyrazole or triazolopyrimidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like water radical cations for oxidation , and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield quaternary ammonium cations .
Scientific Research Applications
7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activities and interactions with various biomolecules.
- Medicine : Investigated for its potential therapeutic properties, including its role in drug development.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds:
- Dichloroanilines : These compounds consist of an aniline ring substituted with chlorine atoms and have been used in the production of dyes and herbicides .
- Heparinoids : Compounds similar to heparin, found in marine organisms, and used for their anticoagulant properties .
Uniqueness: What sets 7-(1-METHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C15H11F3N6OS |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
[7-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H11F3N6OS/c1-23-6-8(5-20-23)11-10(12(25)9-3-2-4-26-9)13(15(16,17)18)22-14-19-7-21-24(11)14/h2-7,11H,1H3,(H,19,21,22) |
InChI Key |
GDGMJPRMIWIBKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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